Glycidyl hexanoate
Overview
Description
Glycidyl hexanoate, also known as hexanoic acid, oxiranylmethyl ester, is a glycidyl ester with the molecular formula C₉H₁₆O₃. It is a colorless liquid with a faint odor and is primarily used in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of an epoxide group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl hexanoate can be synthesized through the esterification of hexanoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of hexanoic acid and glycidol into a reactor, where the esterification takes place. The product is then separated and purified using distillation columns to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glycidyl hexanoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under controlled conditions.
Substitution: Nucleophiles like amines or thiols react with the epoxide ring under basic or neutral conditions.
Major Products Formed:
Oxidation: Diols or hydroxy acids.
Reduction: Hexanoic alcohol or glycidyl alcohol.
Substitution: Glycidyl amines or glycidyl thiols.
Scientific Research Applications
Glycidyl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: this compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form cross-linked networks
Mechanism of Action
The mechanism of action of glycidyl hexanoate primarily involves the reactivity of its epoxide group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of polymers, where this compound acts as a cross-linking agent, forming stable networks through covalent bonding .
Comparison with Similar Compounds
- Glycidyl acetate
- Glycidyl neodecanoate
- Glycidyl methacrylate
Comparison: Glycidyl hexanoate is unique due to its specific chain length and reactivity profile. Compared to glycidyl acetate, this compound has a longer alkyl chain, which can influence its solubility and reactivity. Glycidyl neodecanoate has a more branched structure, affecting its steric properties and reactivity. Glycidyl methacrylate, on the other hand, contains a methacrylate group, making it more suitable for polymerization reactions .
Properties
IUPAC Name |
oxiran-2-ylmethyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNHHFSQGRJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938638 | |
Record name | (Oxiran-2-yl)methyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17526-74-8 | |
Record name | Hexanoic acid, 2,3-epoxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Oxiran-2-yl)methyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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